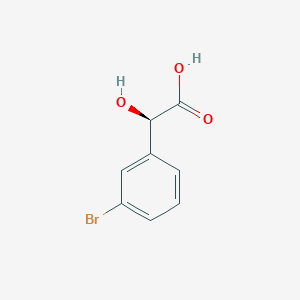
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid typically involves the bromination of phenylacetic acid derivatives followed by hydroxylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: (2R)-2-(3-bromophenyl)-2-oxoacetic acid.
Reduction: (2R)-2-phenyl-2-hydroxyacetic acid.
Substitution: (2R)-2-(3-substituted phenyl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7BrO3 |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
Clave InChI |
CBEMVOYIUQADIA-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)[C@H](C(=O)O)O |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


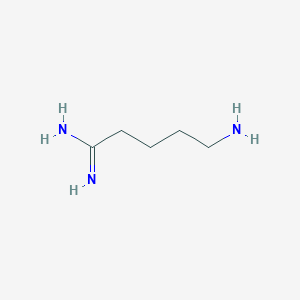



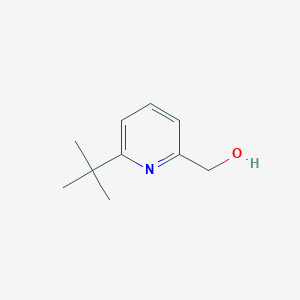
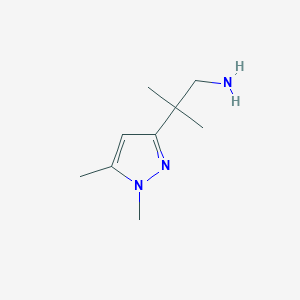
![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
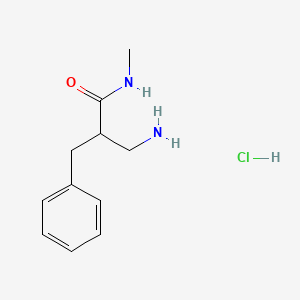

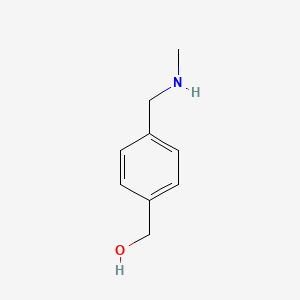
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
